molecular formula C70H107N19O19S B1344017 H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH CAS No. 197250-15-0

H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH

Cat. No. B1344017
M. Wt: 1550.8 g/mol
InChI Key: FDPIMWZHGJNESB-VCSXYVMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide sequence H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH is a synthetic analog that appears to be related to the family of peptides involved in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. The sequence provided does not directly match any of the peptides described in the papers, but it shares similarities with the sequences that are analogs of hypertensin II and human angiotensinogen.

Synthesis Analysis

The synthesis of related peptides has been described in the literature. For instance, the paper titled "Synthetische Analoge des Hypertensins II" discusses the synthesis of functional derivatives of hypertensin II, which is also known as angiotensin II . These derivatives include modifications such as nitroarginine substitution and amidation at the C-terminus. The synthesis process involves the use of acid hydrolysis, which can lead to the degradation of certain amino acids like tyrosine, especially in the presence of nitroarginine, as indicated by the characteristic UV absorption at 271 nm .

Molecular Structure Analysis

The molecular structure of peptides is determined by the sequence of amino acids and the chemical modifications present. In the case of the peptides described in the papers, modifications such as nitroarginine substitution can significantly alter the molecular structure and, consequently, the biological activity of the peptide . The sequence provided by the user includes cysteine, which can form disulfide bonds, potentially leading to a more complex three-dimensional structure.

Chemical Reactions Analysis

The peptides related to the renin-angiotensin system can undergo various chemical reactions. For example, the tetradecapeptide described in the second paper is a substrate for human kidney renin and is cleaved to produce angiotensin I . However, it is resistant to cleavage by other enzymes such as cathepsin D and angiotensin-converting enzyme, which indicates specificity in the chemical reactions it undergoes .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are influenced by their amino acid composition and sequence. The presence of amino acids like cysteine, tyrosine, and arginine can confer specific properties such as the ability to form disulfide bonds, absorbance in the UV spectrum, and susceptibility to enzymatic cleavage. The tetradecapeptide analog of human angiotensinogen has been shown to have a Michaelis constant (KM) of 8.4 +/- 2.9 microM and a velocity (VM) at infinite tetradecapeptide concentration of 11.3 +/- 2.4 mumol angiotensin I per hour per milligram renin, which are important parameters in enzymatic reactions .

Scientific Research Applications

  • Protein Structure and Function : Peptides with sequences containing amino acids like Valine (Val), Cysteine (Cys), Tyrosine (Tyr), Aspartic acid (Asp), Lysine (Lys), Serine (Ser), Phenylalanine (Phe), Proline (Pro), Isoleucine (Ile), Histidine (His), and Arginine (Arg) are often studied in the context of their role in protein structures and functions. For instance, the sequence analysis of sarcine adenylate kinase from skeletal muscle revealed a complex amino acid composition that plays a crucial role in the enzyme's function, highlighting how specific sequences contribute to the structural and functional integrity of proteins (Heil et al., 1974).

  • Antitumor and Antiproliferative Activities : Sequences similar to the one have been identified in proteins with antitumor and antiproliferative properties. For example, a protein from Rana pipiens oocytes and early embryos demonstrated significant antiproliferative and cytotoxic activity against tumor cell lines, underscoring the potential therapeutic applications of such peptides (Ardelt et al., 1991).

  • Immunological Responses : Certain sequences within peptides play critical roles in immunological responses, such as the activation of T cells and the production of antibodies. Studies on peptides from the acetylcholine receptor, for instance, have shown that specific sequences can induce autoimmune responses relevant to diseases like myasthenia gravis (McCormick et al., 1987).

  • Evolutionary and Functional Implications : The conservation of specific amino acid sequences across different species and proteins suggests their fundamental roles in biological processes. For example, the sequence homology between different biliproteins indicates conserved functional domains critical for their activity, offering insights into evolutionary biology and protein engineering (Lundell et al., 1984).

Safety And Hazards

The safety and hazards associated with a specific peptide would depend on its structure and biological activity. Some peptides are used as therapeutics and have been well-studied for their safety and efficacy. However, without specific information about the peptide , it’s difficult to provide detailed safety and hazard information.


Future Directions

The study of peptides is a rapidly advancing field with many potential future directions. This includes the development of peptide-based drugs, research into the biological functions of peptides, and the use of peptides in materials science1.


Please consult with a professional in the field for a more detailed and accurate analysis. This information is intended to be used as a general guide only.


properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIMWZHGJNESB-VCSXYVMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H107N19O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH
Reactant of Route 2
H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH
Reactant of Route 3
H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH
Reactant of Route 4
H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH
Reactant of Route 5
H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH
Reactant of Route 6
H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH

Citations

For This Compound
4
Citations
EHC Tang, PM Vanhoutte - Journal of Pharmacology and Experimental …, 2008 - ASPET
… -Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile-OH), 40 Gap27 (H-Ser-Arg-Pro-Thr-Glu-Lys-Asn-Val-Phe-Ile-Val-OH), and 43 Gap26 (H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH)] …
Number of citations: 46 jpet.aspetjournals.org
Z Li, Y Wang, RYK Man… - American Journal of …, 2013 - journals.physiology.org
Heme oxygenase (HO) converts heme to carbon monoxide, bilirubin, and free iron. The present study investigated whether or not HO-1 induction improves vascular relaxations …
Number of citations: 27 journals.physiology.org
P Zhou, SM Zhang, QL Wang, Q Wu, M Chen, JM Pei - PLoS One, 2013 - journals.plos.org
… Gap26 (H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH) were purchased from Biomatik Corporation (Wilmington, DE). Sources of antibodies were as follows: Cx43 mouse …
Number of citations: 24 journals.plos.org
Q Yang, M Jiang, S Xu, L Yang, P Yang, Y Song… - … et Biophysica Acta (BBA …, 2023 - Elsevier
Mirror image pain (MIP), a clinical syndrome of contralateral pain hypersensitivity caused by unilateral injury, has been identified in various neuropathological conditions. Gap junctional …
Number of citations: 3 www.sciencedirect.com

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